Altromycin G

Description

structure in first source

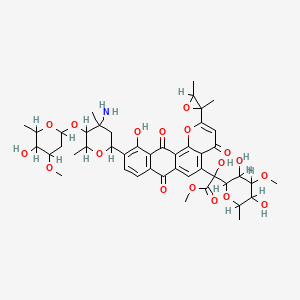

Structure

2D Structure

Properties

CAS No. |

134887-79-9 |

|---|---|

Molecular Formula |

C45H55NO18 |

Molecular Weight |

897.9 g/mol |

IUPAC Name |

methyl 2-[10-[4-amino-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-hydroxyacetate |

InChI |

InChI=1S/C45H55NO18/c1-16-32(48)25(56-7)14-28(60-16)63-40-18(3)59-26(15-43(40,5)46)20-10-11-21-29(35(20)51)36(52)30-22(34(21)50)12-23(31-24(47)13-27(62-38(30)31)44(6)19(4)64-44)45(55,42(54)58-9)41-37(53)39(57-8)33(49)17(2)61-41/h10-13,16-19,25-26,28,32-33,37,39-41,48-49,51,53,55H,14-15,46H2,1-9H3 |

InChI Key |

HUERDIYXSZKKMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Altromycin G |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pluramycin-Like Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pluramycin-like antibiotics are a family of natural products characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core structure. This core is typically adorned with one or more deoxyamino sugar moieties attached via C-glycosidic linkages. Members of this family, including hedamycin, kidamycin, altromycin B, and pluramycin A, have demonstrated potent antitumor and antibacterial activities. Their biological efficacy stems from a multifaceted mechanism of action centered on the disruption of DNA integrity and function. This guide provides a comprehensive technical overview of the core mechanisms through which these antibiotics exert their cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Core Mechanism: DNA Intercalation and Alkylation

The primary mode of action of pluramycin-like antibiotics involves a dual interaction with DNA: non-covalent intercalation followed by covalent alkylation. This two-step process is crucial for their potent biological activity.

The planar aromatic core of the pluramycin molecule inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This initial non-covalent binding is stabilized by van der Waals forces and positions the reactive functionalities of the antibiotic in close proximity to the DNA bases. The amino sugar residues play a critical role in this initial binding and sequence recognition, guiding the molecule to specific sites on the DNA.

Following intercalation, a covalent bond is formed between the antibiotic and the DNA, resulting in an alkylated adduct. This irreversible reaction is most commonly mediated by an epoxide group present on a side chain of the pluramycin core. The N7 position of guanine bases is the primary site of alkylation. This covalent modification distorts the DNA helix, creating a lesion that interferes with essential cellular processes such as DNA replication and transcription.

Sequence Specificity

Pluramycin-like antibiotics exhibit a notable preference for alkylating guanine residues within specific DNA sequences. This selectivity is influenced by the structure of the individual antibiotic and the local DNA microenvironment. For instance, hedamycin and its analogue DC92-B show a high reactivity towards guanine residues in 5'-CGT and 5'-TGT sequences. Altromycin B also preferentially alkylates the N7 of guanine, particularly within 5'-AG* sequences. This sequence-selective alkylation is a key determinant of their biological activity and is thought to be directed by the interactions of the amino sugar moieties with the minor groove of the DNA.

Downstream Cellular Consequences

The formation of bulky pluramycin-DNA adducts triggers a cascade of cellular events, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Inhibition of Nucleic Acid Synthesis

The distortion of the DNA helix caused by intercalation and alkylation physically obstructs the progression of DNA and RNA polymerases along the DNA template. This leads to a potent inhibition of both DNA replication and transcription. Hedamycin, for example, has been shown to rapidly reduce DNA synthesis at subnanomolar concentrations[1].

Induction of the DNA Damage Response (DDR)

The cell recognizes pluramycin-DNA adducts as a form of genotoxic stress, activating the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by key sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). Upon detection of DNA damage, these kinases are activated and phosphorylate a plethora of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.

Activation of the DDR leads to the initiation of DNA repair mechanisms and the implementation of cell cycle checkpoints. Pluramycin-induced damage often results in cell cycle arrest, with cells accumulating in the G1, S, or G2/M phases, depending on the specific antibiotic, its concentration, and the cell type[1]. This pause in the cell cycle allows time for DNA repair; however, if the damage is too extensive, the cell is directed towards apoptosis.

Generation of Reactive Oxygen Species (ROS)

Several studies suggest that pluramycin-like antibiotics can induce the production of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause further damage to cellular components, including DNA, proteins, and lipids. The generation of ROS can be a consequence of the disruption of mitochondrial function or other cellular metabolic processes. This increase in oxidative stress can contribute to the overall cytotoxicity of the pluramycin-like antibiotics and can act as a trigger for the apoptotic cascade.

Inhibition of Topoisomerase II

In addition to direct DNA damage, some pluramycin-like antibiotics have been shown to inhibit the activity of topoisomerase II. This enzyme is essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. By interfering with the function of topoisomerase II, these antibiotics can lead to the accumulation of DNA strand breaks and further contribute to their cytotoxic effects.

Induction of Apoptosis

When the DNA damage induced by pluramycin-like antibiotics is irreparable, the cell initiates apoptosis, a form of programmed cell death. This process is executed by a family of proteases called caspases. The apoptotic signaling cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Pluramycin-induced DNA damage and ROS production primarily activate the intrinsic pathway. This involves the release of cytochrome c from the mitochondria, which then triggers the activation of a cascade of caspases, including the key executioner caspase, caspase-3. Activation of these caspases leads to the systematic dismantling of the cell, culminating in its death.

Quantitative Data

The following tables summarize available quantitative data on the biological activity of pluramycin-like antibiotics.

Table 1: Cytotoxicity of Pluramycin-Like Antibiotics in Cancer Cell Lines

| Antibiotic | Cell Line | IC50 Value | Reference |

| Hedamycin | Various mammalian cells | Subnanomolar | [1] |

| Lidamycin | A549 (NSCLC) | 1.70 ± 0.75 nmol/L | |

| Lidamycin | H460 (NSCLC) | 0.043 ± 0.026 nmol/L |

Table 2: DNA Binding and Enzyme Inhibition

| Antibiotic | Parameter | Value | Reference |

| Hedamycin | DNA Binding Ratio (rf) | 0.1 (drug/nucleotide) for Type I & 0.1 for Type II | [2] |

| Heliquinomycin | Topoisomerase II Inhibition | 30 µg/ml | |

| Heliquinomycin | Topoisomerase I Inhibition | 100 µg/ml |

Note: Specific Kd values for DNA binding and IC50 values for topoisomerase II inhibition by most pluramycin-like antibiotics are not consistently reported in the literature.

Key Signaling and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Core mechanism of action of pluramycin-like antibiotics.

Caption: Experimental workflow for DNA footprinting.

Caption: Topoisomerase II decatenation assay workflow.

Detailed Experimental Protocols

DNA Footprinting Assay

This protocol is adapted from methodologies used to study DNA-binding agents.

1. Preparation of DNA Probe:

-

A DNA fragment of interest (typically 100-200 bp) is radiolabeled at one 5' end using T4 polynucleotide kinase and [γ-³²P]ATP.

-

The labeled DNA is purified to remove unincorporated nucleotides.

2. Binding Reaction:

-

The radiolabeled DNA probe is incubated with varying concentrations of the pluramycin-like antibiotic in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, KCl) at 37°C for a specified time to allow for equilibrium binding.

3. DNase I Digestion:

-

A freshly diluted solution of DNase I is added to the binding reaction and incubated for a short period (e.g., 1-2 minutes) at room temperature to achieve partial digestion. The reaction is stopped by the addition of a stop solution containing EDTA.

4. Analysis:

-

The DNA fragments are purified and then resolved on a high-resolution denaturing polyacrylamide sequencing gel.

-

The gel is dried and exposed to X-ray film for autoradiography.

-

The binding site of the pluramycin is identified as a "footprint," a region of the gel where the DNA ladder is absent or significantly reduced in intensity compared to a control lane without the antibiotic.

Topoisomerase II Decatenation Assay

This protocol is a standard method for assessing topoisomerase II activity and inhibition[3][4][5][6][7].

1. Reaction Setup:

-

A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of catenated DNA circles, in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin).

-

Varying concentrations of the pluramycin-like antibiotic are added to the reaction tubes.

-

The reaction is initiated by the addition of human topoisomerase II enzyme.

2. Incubation:

-

The reaction mixtures are incubated at 37°C for 30 minutes.

3. Reaction Termination and Analysis:

-

The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

The samples are loaded onto a 1% agarose gel containing ethidium bromide.

-

Electrophoresis is carried out to separate the decatenated DNA minicircles from the catenated kDNA network.

-

The gel is visualized under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control without the antibiotic.

Cell Viability (MTT) Assay

This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Treatment:

-

The cells are treated with a range of concentrations of the pluramycin-like antibiotic and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.

4. Formazan Solubilization and Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Intracellular ROS Detection Assay

This protocol utilizes a fluorescent probe to measure intracellular ROS levels.

1. Cell Treatment:

-

Cells are treated with the pluramycin-like antibiotic for the desired time.

2. Probe Loading:

-

The cells are washed and then incubated with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in a suitable buffer. H2DCFDA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

3. Measurement:

-

The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle[8][9][10][11][12].

1. Cell Fixation:

-

Cells treated with the pluramycin-like antibiotic are harvested and fixed in cold 70% ethanol.

2. Staining:

-

The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in a solution containing RNase to prevent staining of RNA.

3. Flow Cytometry Analysis:

-

The DNA content of the individual cells is measured using a flow cytometer.

-

The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The pluramycin-like antibiotics represent a potent class of antitumor agents with a well-defined, albeit complex, mechanism of action. Their ability to bind and irreversibly damage DNA through a combination of intercalation and alkylation serves as the primary trigger for a cascade of cellular events, including the inhibition of vital macromolecular synthesis, induction of the DNA damage response, generation of oxidative stress, and ultimately, the initiation of programmed cell death. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of novel, more effective, and less toxic pluramycin-based cancer therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working to harness the therapeutic potential of this important class of natural products.

References

- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of hedamycin to deoxyribonucleic acid and chromatin of testis and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. inspiralis.com [inspiralis.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profoldin.com [profoldin.com]

- 7. topogen.com [topogen.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pactamycin Analogs Induce p53 Dependent Cell-Cycle Arrest at S-Phase in Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Altromycin G from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Altromycin G, a potent antibacterial and antitumor agent, and its producing organism, a species of Streptomyces. It covers the taxonomy of the organism, its cultivation, the compound's mechanism of action, and detailed experimental protocols for its production, extraction, and genetic manipulation.

Introduction to this compound and its Source

Altromycins are a complex of novel antibiotics belonging to the pluramycin-like, anthraquinone-derived class.[1][2] This group of compounds, including this compound, is produced by an actinomycete, strain AB 1246E-26, which was first isolated from a soil sample collected in the South African bushveld.[2] The altromycins exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococci and Streptococci, and have also demonstrated promising anticancer properties in various tumor models.[3] Structurally, they are related to kidamycin and act as DNA alkylating agents, pointing to a mechanism of action involving the disruption of DNA synthesis.[3][4]

The Producing Organism: Streptomyces sp. AB 1246E-26

The producer of the altromycin complex is a soil-dwelling bacterium belonging to the genus Streptomyces, a group of Gram-positive, filamentous bacteria renowned for their complex secondary metabolism and production of a vast array of clinically important antibiotics.[5][6][7]

Table 1: Characteristics of the this compound Producing Organism

| Characteristic | Description | Reference |

| Designation | Strain AB 1246E-26 | [2] |

| Phylum | Actinomycetota (formerly Actinobacteria) | [6][7] |

| Genus | Streptomyces | [6][7][8] |

| Morphology | Gram-positive, filamentous, spore-forming bacteria.[6][7] | [6][7] |

| Isolation Source | Soil sample from the South African bushveld. | [5] |

Biosynthesis and Mechanism of Action

Hypothetical Biosynthesis Pathway

While the complete biosynthetic pathway for this compound has not been fully elucidated in the available literature, its structure as a polyketide suggests a pathway common to many Streptomyces secondary metabolites.[9] The process likely begins with primary metabolites, which are assembled by a Type II Polyketide Synthase (PKS) into the characteristic anthraquinone aglycone core. This core then undergoes tailoring reactions, such as glycosylation, to produce the final this compound molecule.

Caption: Hypothetical biosynthetic pathway for this compound.

Proposed Mechanism of Action

Altromycins function as potent cytotoxic agents by interacting directly with cellular DNA. Altromycin B, a closely related compound, has been shown to be a DNA minor groove binder and an alkylating agent.[4] The mechanism involves the covalent modification of guanine bases, a reaction mediated by a reactive epoxide group on the molecule.[3] This alkylation disrupts DNA replication and RNA synthesis, ultimately leading to cell death.[3] The specific pattern of carbohydrate residues attached to the aglycone core is believed to confer a degree of sequence selectivity to the DNA binding.[5]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Cultivation and Fermentation for this compound Production

This protocol describes a typical submerged fermentation process for producing secondary metabolites from Streptomyces.

1. Inoculum Preparation (Seed Culture):

- Prepare a suitable liquid medium such as Tryptic Soy Broth (TSB) or a custom seed medium (e.g., soybean meal, glucose, glycerol).[10][11]

- Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile medium with spores or mycelial fragments from a mature agar plate culture of Streptomyces sp. AB 1246E-26.[10][12]

- Incubate the flask at 28-32°C on a rotary shaker at 200-250 rpm for 2-3 days, or until dense mycelial growth is observed.[10][13][14]

2. Production Fermentation:

- Prepare the production medium in a larger baffled flask or a fermenter. A complex medium containing a carbon source (e.g., sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts is recommended.[11][14]

- Inoculate the production medium with 5-10% (v/v) of the seed culture.[11][14]

- Incubate under controlled conditions for 6-7 days.[13] Monitor and maintain key parameters as outlined in Table 3.

- Harvest the whole fermentation broth for extraction.

Table 3: Optimized Fermentation Parameters for Streptomyces sp.

| Parameter | Optimal Range | Rationale | Reference |

| Temperature | 28 - 35 °C | Promotes optimal enzymatic activity for secondary metabolite production. | [15] |

| pH | 7.0 - 8.0 | Most Streptomyces species favor neutral to slightly alkaline conditions. | [5][15] |

| Aeration | 150 - 250 rpm | Ensures sufficient dissolved oxygen for aerobic metabolism and growth. | [13][15] |

| Incubation Time | 6 - 7 days | Allows for initial biomass growth (trophophase) followed by secondary metabolite production (idiophase). | [13] |

| Carbon Source | Sucrose, Glycerol | Readily metabolizable sugars to support growth and provide precursors. | [11][14] |

| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal | Complex nitrogen sources provide essential amino acids and growth factors. | [5][14] |

digraph "Fermentation Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Node styles start_end [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; process [shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; input_output [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Define nodes A[label="Start: Agar Culture", class="start_end"]; B[label="Inoculate Seed Flask\n(TSB Medium)", class="process"]; C [label="Incubate Seed Culture\n(2-3 days, 28-32°C, 250 rpm)", class="process"]; D [label="Sufficient Growth?", class="decision"]; E [label="Inoculate Production Flask\n(5-10% v/v)", class="process"]; F [label="Production Fermentation\n(6-7 days, controlled)", class="process"]; G [label="Harvest Whole Broth", class="input_output"]; H [label="End: Proceed to Extraction", class="start_end"];

// Define edges A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> C [label="No"]; E -> F; F -> G; G -> H; }

Caption: General workflow for the fermentation of Streptomyces.

Extraction and Purification Protocol

This multi-step protocol is designed to isolate this compound from the complex fermentation broth.

1. Initial Solvent Extraction:

- Centrifuge the whole fermentation broth (e.g., at 10,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.[16]

- Combine the supernatant and biomass. Extract the whole broth with an equal volume of an organic solvent such as n-butanol, chloroform, or ethyl acetate.[1][11][16]

- Separate the organic phase, which now contains the altromycin complex.

- Concentrate the organic phase to dryness using a rotary evaporator under reduced pressure.[16]

2. Chromatographic Purification:

- Counter-Current or Column Chromatography: The initial isolation of altromycins was achieved using counter-current chromatography.[1] Alternatively, dissolve the crude extract in a minimal amount of solvent and apply it to a silica gel column.[16]

- Elute the column with a solvent gradient, for example, a chloroform-methanol gradient.[11]

- Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

- Pool the active fractions and concentrate them.

3. High-Purity Polishing:

- For final purification, subject the pooled, semi-purified fractions to High-Performance Liquid Chromatography (HPLC), likely using a reverse-phase column.[16]

- This step will separate this compound from other closely related altromycins in the complex.

// Node styles

input_output [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

process [shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

analysis [shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"];

final_product [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define nodes

A [label="Harvested Fermentation Broth", class="input_output"];

B [label="Solvent Extraction\n(e.g., n-Butanol)", class="process"];

C [label="Concentrate Organic Phase", class="process"];

D [label="Crude Altromycin Extract", class="input_output"];

E [label="Silica Gel Column Chromatography", class="process"];

F [label="Fraction Collection", class="process"];

G [label="TLC Analysis", class="analysis"];

H [label="Pool Active Fractions", class="process"];

I [label="Semi-Purified Altromycins", class="input_output"];

J [label="HPLC Purification", class="process"];

K [label="Pure this compound", class="final_product"];

// Define edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

H -> I;

I -> J;

J -> K;

}

Caption: Workflow for this compound extraction and purification.

General Protocol for Genetic Manipulation

Genetic engineering of Streptomyces can be used to improve yields or create novel antibiotic analogues.[17] This is a generalized workflow.

1. Genomic DNA (gDNA) Isolation:

- Grow a liquid culture of Streptomyces sp. AB 1246E-26 in TSB medium for 2-5 days.[10]

- Harvest the mycelia by centrifugation.

- Lyse the cells using a combination of lysozyme treatment and detergents (e.g., SDS).

- Purify the gDNA using standard phenol-chloroform extraction and ethanol precipitation.[10]

2. Introduction of DNA:

- Intergeneric Conjugation: This is a robust method to transfer plasmids from an E. coli donor strain (e.g., ET12567/pUZ8002) into Streptomyces.[10]

- Grow separate cultures of the E. coli donor containing the desired plasmid and the Streptomyces recipient.

- Mix the cultures and plate them on a suitable mating medium (e.g., ISP4).

- After incubation, overlay the plate with antibiotics to select for Streptomyces exconjugants that have received the plasmid.

- Protoplast Transformation:

- Grow Streptomyces in a medium containing glycine to weaken the cell wall.

- Treat the mycelia with lysozyme to generate protoplasts.

- Mix the protoplasts with plasmid DNA in the presence of PEG (polyethylene glycol) to facilitate DNA uptake.

- Regenerate the protoplasts on a suitable regeneration medium, applying selection for transformants.[10][18]

3. Gene Disruption/Replacement (Example):

- Construct a "knockout" plasmid in E. coli. This plasmid should contain a disruption cassette (e.g., an antibiotic resistance gene) flanked by regions of homology to the target gene in Streptomyces.

- Introduce this plasmid into Streptomyces via conjugation.

- Select for colonies where a double-crossover homologous recombination event has occurred, replacing the target gene with the disruption cassette.

- Confirm the gene knockout using PCR and/or Southern blotting.

// Node styles

start_end [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

process [shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

input[shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

verification [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Define nodes

A[label="Start", class="start_end"];

B[label="Isolate Streptomyces gDNA", class="process"];

C [label="Construct Knockout Plasmid\nin E. coli", class="process"];

D [label="Introduce Plasmid into Streptomyces\n(via Conjugation)", class="process"];

E [label="Select for Double Crossover\nRecombinants", class="process"];

F [label="Verify Gene Knockout\n(PCR / Southern Blot)", class="verification"];

G [label="Mutant Strain Created", class="start_end"];

// Define edges

A -> B;

A -> C;

B -> C [style=invis]; // for layout

C -> D;

D -> E;

E -> F;

F -> G [label="Confirmed"];

}

Caption: Workflow for targeted gene knockout in Streptomyces.

Quantitative Data

Biological Activity

The altromycin complex has demonstrated potent activity against various Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentrations (MICs) of Altromycin Complex

| Target Organism | MIC Range (µg/mL) | Reference |

| Streptococci | 0.2 - 3.12 | [2] |

| Staphylococci | 0.2 - 3.12 | [2] |

References

- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]

- 6. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptomyces - Wikipedia [en.wikipedia.org]

- 8. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. am-online.org [am-online.org]

- 10. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. journals.innovareacademics.in [journals.innovareacademics.in]

- 16. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 17. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic manipulation of Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Altromycin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed spectroscopic data and the complete structural elucidation of Altromycin G are not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the methodologies and a likely pathway for its structural determination, based on the well-established principles of natural product chemistry and the available data for closely related analogues within the altromycin and pluramycin families of antibiotics.

Introduction

This compound belongs to the altromycin complex, a group of potent pluramycin-like antibiotics produced by an actinomycete strain, Streptomyces sp.[1][2]. These compounds are characterized by a polycyclic anthraquinone-derived aglycone core glycosidically linked to one or more amino sugar moieties[1][3]. The pluramycin family of antibiotics exhibits significant antibacterial and antitumor activities, making them a subject of interest in drug discovery and development. The structural elucidation of these complex natural products is a critical step in understanding their mechanism of action and in enabling medicinal chemistry efforts to improve their therapeutic index.

This technical guide outlines a systematic approach to the structural elucidation of this compound, detailing the necessary experimental protocols and data analysis strategies.

Isolation and Purification

The initial step in the structural elucidation of this compound is its isolation from the fermentation broth of the producing microorganism.

Fermentation and Extraction

A generalized protocol for the fermentation and extraction of the altromycin complex is as follows:

-

Fermentation: The actinomycete strain is cultured in a suitable liquid medium under optimized conditions (e.g., temperature, pH, aeration, and incubation time) to maximize the production of the altromycin complex.

-

Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the antibiotic components into the organic phase[1].

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of altromycins and other metabolites.

Chromatographic Separation

The crude extract is subjected to a series of chromatographic techniques to isolate the individual altromycin components.

-

Initial Fractionation: Techniques like counter-current chromatography or vacuum liquid chromatography (VLC) can be employed for the initial fractionation of the crude extract[1].

-

Fine Purification: High-performance liquid chromatography (HPLC), often using reversed-phase (e.g., C18) or normal-phase columns with gradient elution, is the method of choice for the final purification of this compound to homogeneity.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Spectroscopic Analysis and Structure Determination

The structure of the purified this compound is determined through a combination of spectroscopic techniques.

Preliminary Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides initial evidence for the class of the compound. For anthraquinone derivatives like altromycins, characteristic absorption maxima are expected in the UV and visible regions[1].

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, which are characteristic of the pluramycin structure[1].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of this compound.

-

Technique: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used ionization methods.

-

Data Obtained:

-

Molecular Ion Peak: The [M+H]⁺ or [M+Na]⁺ peak provides the exact molecular weight.

-

Molecular Formula: High-resolution analysis allows for the determination of the elemental composition.

-

Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) experiments provide valuable information about the structure of the sugar moieties and the aglycone core by analyzing the fragmentation pattern. The loss of sugar units is a characteristic fragmentation pathway for glycosides.

-

| Parameter | Expected Data for this compound |

| Molecular Formula | CxHyNzOw (Determined by HRMS) |

| Monoisotopic Mass | Determined from the molecular ion peak |

| Key MS/MS Fragments | Neutral losses corresponding to the sugar moieties, fragments of the aglycone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound. A combination of 1D and 2D NMR experiments is required.

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons, including aromatic protons, sugar protons, and methyl groups.

-

¹³C NMR: Shows the number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, which helps in tracing out the spin systems within the sugar rings and the aglycone side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is critical for connecting the different structural fragments, such as linking the sugar units to the aglycone and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule, including the stereocenters in the sugar rings and the glycosidic linkages.

-

The logical flow of information from these NMR experiments is illustrated below:

Hypothetical Spectroscopic Data for this compound

Based on the structures of other altromycins, the following table summarizes the expected types of NMR signals for this compound.

| Structural Moiety | ¹H NMR Chemical Shift Range (ppm) | ¹³C NMR Chemical Shift Range (ppm) | Key HMBC Correlations |

| Anthraquinone Core | 7.0 - 8.5 (aromatic protons) | 110 - 160 (aromatic carbons), 180 - 190 (carbonyl carbons) | Aromatic protons to other aromatic carbons and carbonyl carbons |

| Sugar Moieties | 3.0 - 5.5 (sugar protons), 1.0 - 2.0 (methyl groups on sugars) | 60 - 100 (sugar carbons), 15 - 25 (methyl carbons) | Anomeric protons to aglycone carbons, inter-glycosidic linkages |

| Aglycone Side Chain | Varies depending on the specific side chain | Varies | Protons on the side chain to carbons in the aglycone core |

Conclusion

The structural elucidation of this compound, a complex natural product, requires a systematic and multi-faceted analytical approach. The process begins with the isolation and purification of the compound from its natural source, followed by a comprehensive analysis using a suite of spectroscopic techniques. While specific data for this compound remains to be fully disclosed in the public domain, the methodologies outlined in this guide, based on the well-studied altromycin and pluramycin families, provide a robust framework for its complete structural characterization. The determination of the precise structure of this compound will be instrumental in advancing our understanding of its biological activity and potential as a therapeutic agent.

References

- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]

Altromycin G: A Technical Guide for Researchers

Introduction

Altromycin G is a member of the altromycin complex, a group of novel anthraquinone-derived antibiotics belonging to the pluramycin family.[1] These compounds are produced by the actinomycete strain AB 1246E-26, which was first isolated from a soil sample collected in the South African bushveld.[1] this compound, like other members of its class, exhibits potent activity against Gram-positive bacteria and possesses strong antitumor properties.[2] Its mechanism of action is believed to involve DNA intercalation and alkylation, making it a subject of interest for drug development professionals in oncology and infectious diseases.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a complex polycyclic aromatic core linked to amino sugar moieties. The presence of an epoxide functional group is a key feature of the pluramycin-type antibiotics and is crucial for their biological activity.

Chemical Structure of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

1. Fermentation of Actinomycete Strain AB 1246E-26 for Altromycin Production

This protocol describes a general method for the fermentation of actinomycetes for antibiotic production.

-

Materials:

-

Actinomycete strain AB 1246E-26 culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

-

-

Procedure:

-

Inoculate a seed flask containing the seed medium with a fresh culture of Actinomycete AB 1246E-26.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

-

Transfer an appropriate volume of the seed culture to the production medium in a larger shake flask or fermenter. The inoculation volume is typically 5-10% (v/v).

-

Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days.

-

Monitor the fermentation by measuring parameters such as pH, cell growth (e.g., dry cell weight), and antibiotic production (e.g., by HPLC analysis or bioassay).

-

Caption: Workflow for the fermentation of Actinomycete AB 1246E-26.

2. Isolation and Purification of this compound

This protocol outlines the general steps for extracting and purifying the altromycin complex, from which this compound can be isolated. [1]

-

Materials:

-

Fermentation broth

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Counter-current chromatography (CCC) system

-

Appropriate two-phase solvent system for CCC

-

-

Procedure:

-

Extraction:

-

Adjust the pH of the whole fermentation broth to 8.0-8.5.

-

Extract the broth with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification by Counter-Current Chromatography (CCC):

-

Dissolve the crude extract in a suitable solvent.

-

Perform CCC using a pre-selected two-phase solvent system. The choice of the solvent system is critical for the separation of the different altromycin components.

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing pure this compound and concentrate to yield the final product.

-

-

3. Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the antibacterial activity of this compound. [4][5]

-

Materials:

-

This compound stock solution

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

4. Determination of In Vitro Antitumor Activity (IC50) by MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines. [6][7][8][9][10]

-

Materials:

-

This compound stock solution

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

-

Conclusion

This compound is a promising natural product with significant antibacterial and antitumor activities. Its unique chemical structure and mechanism of action involving DNA alkylation make it an important lead compound for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to explore the biological properties of this compound and to potentially develop new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and to optimize its properties for clinical applications.

References

- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Antibiotic | MedChemExpress [medchemexpress.eu]

- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Mechanisms of Anthraquinone Antibiotics: A Technical Guide for Researchers

Anthraquinone antibiotics, a cornerstone of chemotherapy, exert their potent cytotoxic effects through a multi-pronged attack on cancer cells. This technical guide provides an in-depth exploration of their primary mechanisms of action, focusing on DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical anticancer agents.

DNA Intercalation: Disrupting the Blueprint of Life

One of the foundational mechanisms of anthraquinone antibiotics is their ability to insert their planar aromatic ring structures between the base pairs of the DNA double helix.[1][2] This process, known as intercalation, leads to significant structural distortions of the DNA, including unwinding and lengthening of the helix, which in turn interferes with critical cellular processes like DNA replication and transcription.[1]

The binding affinity of anthracyclines to DNA is a key determinant of their cytotoxic potential. The affinity constants for doxorubicin and daunorubicin have been determined under physiological conditions, as detailed in the table below.

| Anthracycline | Affinity Constant (K) to Calf Thymus DNA (M⁻¹) | Experimental Conditions |

| Daunorubicin | 0.10 x 10⁶ - 0.12 x 10⁶ | 37°C, presence of 10% serum |

| Doxorubicin | 0.13 x 10⁶ - 0.16 x 10⁶ | 37°C, presence of 10% serum |

Table 1: DNA Binding Affinity Constants of Daunorubicin and Doxorubicin. Data sourced from a study determining the binding parameters in conditions mimicking in vitro cell studies.[3]

Experimental Protocol: Determination of DNA Lengthening by Viscometry

A classical method to demonstrate DNA intercalation is by measuring the increase in the viscosity of a DNA solution. The insertion of the drug between base pairs increases the overall length of the DNA molecule, leading to a measurable change in viscosity.

Objective: To determine the relative change in viscosity of a linear DNA solution upon the addition of an anthraquinone antibiotic.

Materials:

-

Sonicated calf thymus DNA (0.5 to 2.5 mM base pairs)

-

Buffer solution (e.g., BPES buffer: 6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM Na₂EDTA, 185 mM NaCl, pH 7.0)

-

Anthraquinone antibiotic stock solution

-

Capillary viscometer (e.g., Cannon-Manning semi-micro viscometer)

-

Constant-temperature water bath (25°C)

-

Stopwatch

Procedure:

-

Viscometer Preparation: Clean the viscometer thoroughly, for instance with 10% HNO₃, followed by extensive rinsing with deionized water and the experimental buffer.

-

DNA Solution Preparation: Prepare a solution of sonicated, S1 nuclease-treated calf thymus DNA at a concentration that yields a flow time between 70 and 150 seconds in the chosen viscometer. Filter the DNA solution to remove any particulate matter.

-

Equilibration: Pipette 1 mL of the DNA solution into the viscometer and allow it to equilibrate in the water bath at 25°C for at least 5 minutes.

-

Flow Time Measurement (t₀): Measure the time it takes for the meniscus of the DNA solution to pass between the two calibrated marks of the viscometer. Repeat this measurement at least three times to obtain an average flow time with a precision of ±0.5 seconds.

-

Ligand Addition: Add a small, precise volume of the anthraquinone stock solution to the DNA in the viscometer. The initial concentration should be calculated to achieve a specific binding ratio (e.g., 3-10 drug molecules per 100 base pairs).

-

Flow Time Measurement with Ligand (t): After mixing and temperature equilibration, measure the new flow time as described in step 4.

-

Data Analysis: The relative specific viscosity is calculated using the formula: (η/η₀) = (t - t_b) / (t₀ - t_b), where t is the flow time in the presence of the drug, t₀ is the flow time of DNA alone, and t_b is the flow time of the buffer. A plot of (L/L₀)³ versus the binding ratio (r), where L/L₀ is the relative increase in DNA length, should yield a straight line for an intercalating agent.

Topoisomerase II Inhibition: Poisoning a Key Enzyme

Anthracyclines are potent inhibitors of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[4] These drugs act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[5][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.[1]

The inhibitory potency of anthracyclines against cancer cell proliferation, largely attributed to topoisomerase II poisoning, is often quantified by the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cell Line | IC₅₀ (nM) |

| Daunorubicin | HL-60 | 19 |

| Doxorubicin | HL-60 | 38 |

Table 2: Antiproliferative IC₅₀ Values of Anthracyclines in a Human Promyelocytic Leukemia Cell Line (HL-60) after 72-hour incubation.[7]

| Compound | Target | IC₅₀ (µM) |

| Dexrazoxane | Topoisomerase II | ~60 |

| XK469 | Topoisomerase II | ~130 |

Table 3: IC₅₀ Values for Topoisomerase II Catalytic Inhibitors.[8][9]

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA). Inhibitors of the enzyme will prevent this decatenation.

Objective: To assess the inhibitory effect of an anthraquinone antibiotic on the catalytic activity of topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA) substrate

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP solution (20 mM)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Anthraquinone antibiotic test compound

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, assemble the following reaction mixture in a microcentrifuge tube (final volume of 20 µL):

-

Sterile water

-

2 µL of 5x Complete Assay Buffer (freshly prepared by mixing equal volumes of 10x Assay Buffer A and 10x ATP Buffer B)

-

0.2 µg of kDNA

-

Varying concentrations of the anthraquinone antibiotic (or vehicle control)

-

-

Enzyme Addition: Add 2-4 units of human topoisomerase II to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85V for 2 hours) in 1x TAE buffer.

-

Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize the DNA bands under UV light.

-

Analysis: Catenated kDNA remains in the well or migrates very slowly, while decatenated DNA circles migrate into the gel as distinct bands. Inhibition is observed as a decrease in the amount of decatenated product compared to the control.

Generation of Reactive Oxygen Species (ROS)

A critical, albeit double-edged, mechanism of anthracycline action is the generation of ROS.[2][5] The quinone moiety of the anthracycline molecule can undergo redox cycling, catalyzed by enzymes such as NADPH cytochrome P450 reductase. This process generates superoxide radicals (O₂⁻), which can be further converted to other ROS like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[5] This surge in oxidative stress leads to widespread damage of cellular components, including lipids, proteins, and DNA, ultimately contributing to apoptosis.[1] This mechanism is also heavily implicated in the cardiotoxicity associated with anthracycline therapy.

Experimental Protocol: Cellular ROS Detection using DCFH-DA

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Objective: To quantify the generation of intracellular ROS in response to anthracycline treatment.

Materials:

-

Adherent cells (e.g., H9c2 cardiomyocytes)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Anthracycline antibiotic

-

Positive control (e.g., H₂O₂)

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader, chamber slides for microscopy, or larger flasks for flow cytometry) and allow them to adhere overnight.

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10-20 µM in pre-warmed, serum-free medium. Protect the solution from light.[10][11]

-

Probe Loading: Remove the culture medium from the cells and wash once with PBS or serum-free medium. Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[11][12]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or serum-free medium to remove any extracellular probe.[13]

-

Drug Treatment: Add fresh medium containing the desired concentrations of the anthracycline antibiotic (and controls) to the cells.

-

Incubation: Incubate for the desired treatment period (e.g., 1 to 6 hours).

-

Measurement:

-

Microplate Reader: Measure fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12][13]

-

Fluorescence Microscope: Capture images using a standard FITC filter set.

-

Flow Cytometer: Harvest the cells, resuspend in PBS, and analyze using the 488 nm laser for excitation and a ~530 nm emission filter (e.g., FL1 channel).[12]

-

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold increase in ROS production.[14]

Downstream Signaling: The Path to Apoptosis

The culmination of DNA damage and oxidative stress induced by anthraquinone antibiotics is the activation of programmed cell death, or apoptosis. Several signaling pathways are engaged to execute this process.

-

p53-Mediated Pathway: DNA double-strand breaks activate kinases such as ATM, which in turn phosphorylate and stabilize the tumor suppressor protein p53.[15] Activated p53 acts as a transcription factor, upregulating pro-apoptotic proteins like Bax.

-

Mitochondrial (Intrinsic) Pathway: The altered Bax/Bcl-2 ratio at the mitochondrial membrane leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm.[15][16]

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates caspase-9, the initiator caspase of the intrinsic pathway.[16]

-

Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[16][17] Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Conclusion

The mechanism of action of anthraquinone antibiotics is a complex interplay of direct DNA interaction, enzymatic poisoning, and the induction of overwhelming oxidative stress. Understanding these core mechanisms at a technical level is paramount for the rational design of new analogues with improved efficacy and reduced side effects, particularly the dose-limiting cardiotoxicity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate and further elucidate the intricate biology of these powerful anticancer drugs.

References

- 1. droracle.ai [droracle.ai]

- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]

- 5. Anthracycline - Wikipedia [en.wikipedia.org]

- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 12. abcam.com [abcam.com]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]

Altromycin G: A Technical Guide to its DNA Intercalation and Alkylation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin G belongs to the pluramycin family of antibiotics, known for their potent antitumor and antibacterial properties.[1] The biological activity of these compounds is intrinsically linked to their interaction with DNA, a process characterized by a dual mechanism of intercalation and subsequent alkylation. This technical guide provides an in-depth exploration of the molecular interactions between this compound and DNA, drawing upon the well-studied mechanisms of its close analog, altromycin B, to provide a comprehensive overview. This document details the sequence-selective binding, the chemical basis of DNA alkylation, and the structural consequences for the DNA duplex. Furthermore, it outlines key experimental protocols for investigating these interactions and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction

The altromycins are a complex of anthraquinone-derived antibiotics produced by an actinomycete strain.[2] this compound, a member of this family, exhibits significant biological activity, which is attributed to its ability to bind and modify DNA, ultimately interfering with cellular processes such as transcription and replication. The core mechanism of action involves a sophisticated two-step process: the molecule first intercalates non-covalently into the DNA double helix, followed by a site-specific covalent alkylation of a guanine base.[3] This dual mechanism ensures a high degree of specificity and potent cytotoxic effects. Understanding the intricacies of this interaction is paramount for the development of novel chemotherapeutic agents with improved efficacy and reduced side effects.

The Dual Mechanism of Altromycin-DNA Interaction

The interaction of altromycins with DNA is a sequential process that begins with physical binding (intercalation) and culminates in a chemical modification (alkylation).

Intercalation: Threading into the DNA Helix

The initial step in the recognition of DNA by altromycin is the insertion of its planar anthraquinone chromophore between the base pairs of the DNA double helix.[4] This intercalation is a non-covalent interaction driven by stacking forces between the aromatic ring system of the drug and the DNA bases.

Studies on the closely related altromycin B have shown that this process involves a "threading" mechanism, where the sugar moieties of the altromycin molecule pass through the DNA helix.[3] The disaccharide portion of the molecule is positioned in the minor groove, while the anthraquinone core intercalates, and the portion of the molecule containing the reactive epoxide is positioned in the major groove.[3] This threading intercalation model is a hallmark of the pluramycin family of antibiotics.

This initial binding event induces conformational changes in the DNA, including an unwinding of the helix and an increase in the separation between adjacent base pairs to accommodate the intercalator.[4]

Alkylation: Covalent Adduct Formation

Following intercalation, the second and irreversible step of the mechanism occurs: the alkylation of DNA. The altromycin molecule possesses a reactive epoxide ring which, once positioned in the major groove, is susceptible to nucleophilic attack.[3]

The N7 atom of guanine residues is a strong nucleophile and is the primary site of alkylation by altromycins.[3][4] The proximity and favorable orientation of the epoxide group to the N7 of guanine, facilitated by the initial intercalation and specific interactions of the sugar residues in the minor groove, leads to the formation of a stable covalent bond.[3] This results in the formation of an altromycin-DNA adduct.

Sequence Selectivity

The DNA alkylation by altromycins is not random but exhibits sequence selectivity. Ligation-mediated PCR studies on altromycin B have revealed a preference for the alkylation of guanine in 5'-AG* sequences (where G* is the site of alkylation).[5] This sequence preference is thought to be determined by the specific hydrogen bonding and steric interactions between the sugar residues of the altromycin molecule and the edges of the base pairs in the minor groove.

Quantitative Analysis of Altromycin-DNA Interactions

While specific quantitative data for this compound is scarce in the literature, the following table summarizes typical parameters that are measured to characterize the DNA binding of pluramycin-type antibiotics, using altromycin B as a reference point where data is available.

| Parameter | Description | Typical Value/Observation for Pluramycins | Reference |

| Binding Constant (Kb) | Measures the affinity of the non-covalent intercalation. | 104 - 106 M-1 | [6] |

| DNA Melting Temperature (Tm) Shift | The increase in DNA melting temperature upon drug binding, indicating stabilization of the double helix. | Altromycin B has been shown to raise the Tm of calf thymus DNA. | [4] |

| Alkylation Site | The specific nucleotide and atom on the nucleotide that is covalently modified. | N7 of Guanine | [3][4] |

| Sequence Selectivity | The preferred DNA sequence for alkylation. | For Altromycin B: 5'-AG* | [5] |

| DNA Unwinding Angle | The degree to which the DNA helix is unwound upon intercalation. | Not specifically reported for altromycins, but typical for intercalators. | |

| Alkylation Efficiency | The percentage of drug molecules that form a covalent adduct with DNA under specific conditions. | Varies depending on conditions and DNA sequence. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

UV-Visible Spectrophotometric Titration to Determine Binding Affinity

This method is used to determine the binding constant (Kb) for the non-covalent intercalation of this compound into DNA.

-

Reagents and Materials:

-

This compound stock solution (in a suitable solvent like DMSO or ethanol, concentration accurately determined).

-

Calf Thymus DNA (ctDNA) stock solution in buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Quartz cuvettes (1 cm path length).

-

UV-Visible Spectrophotometer.

-

-

Protocol:

-

Prepare a solution of this compound at a fixed concentration in the buffer.

-

Record the UV-Vis spectrum of the this compound solution from 200-600 nm.

-

Titrate the this compound solution with increasing concentrations of the ctDNA stock solution.

-

After each addition of ctDNA, allow the solution to equilibrate (e.g., 5 minutes) and then record the UV-Vis spectrum.

-

Monitor the changes in the absorbance and/or the wavelength of maximum absorbance (λmax) of the this compound chromophore.

-

The binding constant (Kb) can be calculated by fitting the absorbance data to the following equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free drug, and εb is the extinction coefficient of the fully bound drug.

-

Circular Dichroism (CD) Spectroscopy to Monitor DNA Conformational Changes

CD spectroscopy is used to observe changes in the secondary structure of DNA upon binding of this compound.

-

Reagents and Materials:

-

This compound stock solution.

-

DNA solution (e.g., ctDNA or a specific oligonucleotide) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

-

CD-grade quartz cuvette.

-

Circular Dichroism Spectropolarimeter.

-

-

Protocol:

-

Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.

-

Add increasing amounts of this compound to the DNA solution.

-

After each addition, incubate for a set time and record the CD spectrum.

-

Analyze the changes in the CD signal. Intercalation typically leads to an increase in the intensity of both the positive and negative bands and may induce shifts in the peak positions, indicative of changes in DNA helicity and base pair stacking. A B- to A-form transition can also be observed.[4]

-

DNA Footprinting Assay to Determine Sequence Selectivity

This technique identifies the specific DNA sequences where this compound binds and protects the DNA from enzymatic or chemical cleavage.

-

Reagents and Materials:

-

A specific DNA fragment of known sequence, radioactively or fluorescently labeled at one end.

-

This compound.

-

DNase I or a chemical cleavage agent (e.g., hydroxyl radicals).

-

Sequencing gel electrophoresis apparatus.

-

Maxam-Gilbert sequencing ladders (G, A+G, C, C+T) of the same DNA fragment (for precise location).

-

-

Protocol:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound.

-

Partially digest the DNA with DNase I. The enzyme will cleave the DNA backbone at sites not protected by the bound drug.

-

Denature the DNA and separate the fragments by size using high-resolution polyacrylamide gel electrophoresis.

-

Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the footprinting reactions.

-

Visualize the gel by autoradiography or fluorescence imaging. The "footprint" will appear as a gap in the ladder of DNA fragments where this compound protected the DNA from cleavage.

-

Mass Spectrometry for DNA Adduct Analysis

Mass spectrometry is a powerful tool to confirm the covalent nature of the this compound-DNA interaction and to characterize the structure of the adduct.

-

Reagents and Materials:

-

DNA (e.g., ctDNA or a specific oligonucleotide).

-

This compound.

-

Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase) or methods for chemical depurination.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Protocol:

-

Incubate DNA with this compound to allow for alkylation.

-

Isolate the this compound-modified DNA.

-

Digest the DNA enzymatically to individual nucleosides or use thermal depurination to release the alkylated purine bases.[3]

-

Separate the components of the digest using liquid chromatography.

-

Analyze the eluent by mass spectrometry.

-

Identify the this compound-guanine adduct by its specific mass-to-charge ratio (m/z).

-

Use tandem mass spectrometry (MS/MS) to fragment the adduct and confirm its structure by analyzing the fragmentation pattern.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the interaction of this compound with DNA and a typical experimental workflow.

Caption: The dual mechanism of this compound interaction with DNA.

Caption: Workflow for characterizing this compound-DNA interactions.

Conclusion

This compound, as a member of the pluramycin family, exerts its biological effects through a sophisticated dual mechanism of DNA intercalation and alkylation. This guide has outlined the molecular basis of this interaction, drawing parallels with the well-characterized analog, altromycin B. The provided experimental protocols offer a robust framework for researchers to investigate the binding affinity, conformational effects, sequence selectivity, and covalent modification of DNA by this compound. A thorough understanding of these fundamental processes is crucial for the rational design and development of next-generation DNA-targeting anticancer and antimicrobial agents. Further research to obtain specific quantitative data for this compound will be invaluable in fully elucidating its therapeutic potential.

References

- 1. This compound | Antibiotic | MedChemExpress [medchemexpress.eu]

- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the interaction of altromycin B and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Altromycin G: An In-depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin G is a member of the altromycin complex, a group of novel pluramycin-like antibiotics.[1] These compounds are classified as anthraquinone-derived antibiotics and are produced by the actinomycete strain AB 1246E-26.[1] The altromycins, including this compound, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including available quantitative data, detailed experimental protocols for its determination, and an elucidation of its proposed mechanism of action.

Data Presentation: Antibacterial Spectrum of the Altromycin Complex

While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature, studies on the altromycin complex provide a strong indication of its antibacterial efficacy. The altromycins exhibit a focused spectrum of activity against Gram-positive bacteria, with reported MIC values ranging from 0.2 to 3.12 µg/mL against various species of Streptococcus and Staphylococcus.[1][2]

| Bacterial Genus | MIC Range (µg/mL) |

| Streptococcus | 0.2 - 3.12 |

| Staphylococcus | 0.2 - 3.12 |

Note: The provided MIC range is for the altromycin complex and serves as a proxy for the potential activity of this compound. Further specific testing on this compound is required for a definitive antibacterial profile.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for a standard broth microdilution assay, a common and reliable method for determining the MIC of an antimicrobial agent.[3][4]

1. Preparation of Materials:

-

Bacterial Strains: Pure, overnight cultures of the desired bacterial strains.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.[3]

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates.

-

Pipettes and Tips: Calibrated micropipettes and sterile tips.

-

Incubator: Set to the optimal growth temperature for the test bacteria (typically 35-37°C).

-

Spectrophotometer: For standardizing the bacterial inoculum.

2. Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

-

Incubate the broth culture at the appropriate temperature until it reaches the log phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

3. Assay Procedure:

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-